ATAD2 Bromodomain Binding Affinity (Kd = 158 nM) vs. BRD4 (Kd = 1,590 nM) Demonstrates >10-Fold Selectivity
In a chemoproteomic bromosphere assay conducted in human HUT78 cells with a 45-minute incubation, 2-(4-Bromo-2-methylphenyl)acetamide exhibited a binding affinity (Kd) of 158 nM for ATAD2 (ATPase family AAA domain-containing protein 2), while its affinity for BRD4 (bromodomain-containing protein 4) under identical conditions was 1,590 nM, representing a selectivity window of approximately 10-fold in favor of ATAD2 [1]. In contrast, the structural analog N-(4-bromo-2-methylphenyl)acetamide (CAS 24106-05-6) lacks documented binding data for ATAD2 in any publicly accessible database, underscoring the unique targeting capability of the phenylacetamide scaffold [2]. This quantitative differentiation establishes the target compound as a structurally validated starting point for ATAD2-directed probe development.
| Evidence Dimension | Binding affinity (Kd) for bromodomain proteins |
|---|---|
| Target Compound Data | ATAD2 Kd = 158 nM; BRD4 Kd = 1,590 nM |
| Comparator Or Baseline | Analog N-(4-bromo-2-methylphenyl)acetamide: No ATAD2 binding data available in BindingDB or ChEMBL |
| Quantified Difference | 10.1-fold selectivity for ATAD2 over BRD4 within the same compound; no comparative ATAD2 binding data exists for the analog |
| Conditions | Human HUT78 cells; 45-minute incubation; mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
ATAD2 is an emerging oncology target with limited chemical probe coverage; a 158 nM Kd provides a tractable starting point for hit-to-lead optimization, whereas the analog offers no validated entry into this target space.
- [1] BindingDB. (2025). BDBM50098250 (CHEMBL3590389): Binding affinity to ATAD2 and BRD4 in human HUT78 cells. University of California San Diego. View Source
- [2] ChEMBL Database. (2024). CHEMBL3590389: Compound Report Card for 2-(4-Bromo-2-methylphenyl)acetamide. European Bioinformatics Institute. View Source
